molecular formula C13H18NO3P B14549623 Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate CAS No. 62308-23-0

Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate

Cat. No.: B14549623
CAS No.: 62308-23-0
M. Wt: 267.26 g/mol
InChI Key: POBKNLVSHLAFFO-UHFFFAOYSA-N
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Description

Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a cyano-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. This reaction typically employs a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a cross-coupling mechanism, resulting in the formation of the desired phosphonate ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: It is involved in the production of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl cyanomethylphosphonate
  • Dimethyl [(2-cyano-5-methylphenyl)methyl]phosphonate
  • Diethyl [(2-cyano-4-methylphenyl)methyl]phosphonate

Uniqueness

Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This compound’s cyano group provides additional functionality, allowing for further chemical modifications and applications .

Properties

CAS No.

62308-23-0

Molecular Formula

C13H18NO3P

Molecular Weight

267.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-4-methylbenzonitrile

InChI

InChI=1S/C13H18NO3P/c1-4-16-18(15,17-5-2)10-13-8-11(3)6-7-12(13)9-14/h6-8H,4-5,10H2,1-3H3

InChI Key

POBKNLVSHLAFFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)C)C#N)OCC

Origin of Product

United States

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